molecular formula C15H17ClFNO2 B2571190 (5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320574-00-1

(5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2571190
CAS RN: 2320574-00-1
M. Wt: 297.75
InChI Key: BMPHBXMLBUGYEX-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as JDTic, is a selective kappa-opioid receptor antagonist. It was first synthesized in 2003 by researchers at the University of Michigan and has since been studied for its potential therapeutic applications.

Mechanism of Action

(5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a selective antagonist of the kappa-opioid receptor, blocking its activation by endogenous opioids such as dynorphin. This blockade is thought to reduce the rewarding effects of drugs of abuse and alleviate depressive symptoms.
Biochemical and Physiological Effects
This compound has been shown to reduce drug-seeking behavior in animal models of addiction and to improve depressive symptoms in animal models of depression. It has also been shown to reduce stress-induced reinstatement of drug-seeking behavior and to block the development of tolerance to opioids.

Advantages and Limitations for Lab Experiments

One advantage of (5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is its selectivity for the kappa-opioid receptor, which reduces the risk of off-target effects. However, its potency and duration of action may vary depending on the experimental conditions. Additionally, its use in human subjects is currently limited by its lack of FDA approval.

Future Directions

There are several potential future directions for research on (5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Another area of interest is its potential as a tool for studying the role of the kappa-opioid receptor in addiction and depression. Finally, there is ongoing research into the development of new kappa-opioid receptor antagonists with improved pharmacokinetic properties and selectivity.

Synthesis Methods

(5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 1,3-dichloropropane to form a benzodioxane intermediate. This intermediate is then reacted with 2-methoxyphenylmagnesium bromide to form the desired product.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and depression. It has been shown to block the effects of kappa-opioid receptor activation, which is believed to play a role in the development of addiction and depressive symptoms.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO2/c1-20-14-5-2-9(16)6-13(14)15(19)18-11-3-4-12(18)8-10(17)7-11/h2,5-6,10-12H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPHBXMLBUGYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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